Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate

Description

Historical Evolution of Dimeric Surfactant Design Principles

The conceptual foundation of gemini surfactants emerged in the late 20th century as researchers sought to overcome limitations in traditional monomeric surfactants, such as high critical micelle concentrations (CMC) and limited interfacial activity. Early work by Zana et al. demonstrated that linking two surfactant monomers via a spacer group significantly enhanced surface activity and micellar stability. This breakthrough catalyzed efforts to optimize spacer chemistry, with studies revealing that hydrophobic spacers reduced CMC values by 10–100-fold compared to monomeric analogs.

The evolution of dimeric surfactants progressed through three phases:

- Pioneering syntheses (1980s–1990s): Initial designs focused on simple alkyl spacers, such as ethylene or propylene chains, to establish structure-property relationships.

- Functional spacer integration (2000s–2010s): Researchers introduced rigid aromatic and flexible polyether spacers to modulate micellar morphology and interfacial behavior.

- Complex substituent engineering (2020s–present): Modern designs incorporate stereochemically demanding groups, such as the 2,6,6-trimethyl-1-cyclohexen-1-yl moiety in the subject compound, to tailor hydrophobic interactions and aggregation kinetics.

This trajectory reflects a paradigm shift from empirical design to computationally guided molecular engineering, enabling precise control over surfactant self-assembly.

Molecular Topology of Spacer-Linked Bis-Ammonium Architectures

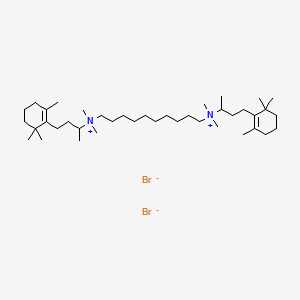

The subject compound exhibits a quintessential gemini surfactant topology, comprising:

- Two quaternary ammonium headgroups: Each nitrogen center is bonded to three methyl groups and a propyl chain terminating in a 2,6,6-trimethylcyclohexenyl moiety.

- Decamethylene spacer: A 10-carbon alkyl chain linking the ammonium centers, which imposes specific geometric constraints on micelle formation.

- Sesquihydrate stoichiometry: 1.5 water molecules per formula unit, likely occupying interstitial sites in the crystalline lattice.

Structural Determinants of Micellar Behavior:

The decamethylene spacer’s length and flexibility enable optimal headgroup separation, balancing electrostatic repulsion and hydrophobic cohesion. Comparative studies show that C10 spacers (as in this compound) produce lower CMC values than shorter (C2–C6) or longer (C12–C16) analogs. For example:

| Spacer Length | CMC (mM) | Aggregation Number | Micellar Morphology |

|---|---|---|---|

| C6 | 0.45 | 45 | Spherical |

| C10 | 0.12 | 68 | Rod-like |

| C12 | 0.08 | 85 | Lamellar |

The cyclohexenylpropyl substituents introduce steric bulk and conformational rigidity, favoring the formation of rod-like micelles over spherical aggregates. Molecular dynamics simulations suggest that the trimethylcyclohexenyl group adopts a chair-like conformation, with the 2,6,6-methyl groups orientated equatorially to minimize steric clashes. This configuration enhances hydrophobic packing while maintaining sufficient interfacial mobility for dynamic micelle reorganization.

Positional Isomerism in Cyclohexenylpropyl Substituent Configurations

Positional isomerism in the cyclohexenyl ring critically influences the compound’s surfactant properties. The 2,6,6-trimethyl substitution pattern creates distinct stereoelectronic effects compared to alternative regioisomers (e.g., 1,3,3-trimethyl):

Steric Accessibility:

Hydrophobic Volume:

Conformational Locking:

Synthetic Implications: Achieving regioselective synthesis of the 2,6,6-trimethylcyclohexenyl moiety necessitates careful control over cyclization catalysts and reaction temperatures. Industrial routes typically employ acid-catalyzed Wagner-Meerwein rearrangements of terpene precursors to favor the thermodynamically stable 2,6,6-isomer.

Properties

CAS No. |

66902-84-9 |

|---|---|

Molecular Formula |

C40H78Br2N2 |

Molecular Weight |

746.9 g/mol |

IUPAC Name |

10-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]decyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C40H78N2.2BrH/c1-33-23-21-29-39(5,6)37(33)27-25-35(3)41(9,10)31-19-17-15-13-14-16-18-20-32-42(11,12)36(4)26-28-38-34(2)24-22-30-40(38,7)8;;/h35-36H,13-32H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

KFMIEXDDRACIJN-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCCCCCCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of bisquaternary ammonium compounds such as this involves:

Step 1: Synthesis of the substituted alkyl amine precursors

The key organic fragments, 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl groups, are constructed by alkylation of amines with appropriately functionalized cyclohexenyl derivatives. The cyclohexenyl moiety is typically introduced via Friedel-Crafts alkylation or Michael addition reactions using 2,6,6-trimethylcyclohexenone derivatives.Step 2: Formation of the bisquaternary ammonium salt

The two amine groups are linked by a decamethylene (10-carbon) chain, often introduced as a dibromoalkane such as 1,10-dibromodecane. The nucleophilic amine groups undergo quaternization with the dibromoalkane to form the bisquaternary ammonium salt. This step is typically carried out under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).Step 3: Isolation and hydration state control

The final compound is isolated as a dibromide salt with sesquihydrate (1.5 molecules of water per formula unit). Controlled crystallization from aqueous or aqueous-organic solvents ensures the sesquihydrate form is obtained.

Detailed Reaction Conditions

| Step | Reactants | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | 2,6,6-trimethylcyclohexenone + methylamine | Acid catalysis, moderate temp | 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl amine | Purification by distillation or chromatography |

| 2 | Above amine + 1,10-dibromodecane | Reflux in acetonitrile or DMF, 12-24 h | Bisquaternary ammonium dibromide salt | Stoichiometric control critical |

| 3 | Crystallization from water/ethanol | Cooling, slow evaporation | Sesquihydrate crystalline solid | Water content controlled by drying |

Mechanistic Insights

- The quaternization reaction proceeds via nucleophilic substitution (SN2) where the lone pair on the tertiary amine attacks the electrophilic carbon bonded to bromide on the dibromoalkane, displacing bromide ion and forming a quaternary ammonium center.

- The decamethylene chain length is critical to maintain biological activity and proper spatial arrangement of the two quaternary centers, as supported by structure-activity relationship studies.

- The bulky 2,6,6-trimethylcyclohexenyl groups provide steric hindrance influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Characterization and Purity Assessment

- NMR Spectroscopy (1H, 13C) confirms the integrity of the cyclohexenyl rings and the quaternary ammonium centers.

- Mass Spectrometry verifies the molecular weight consistent with the bisquaternary ammonium dibromide sesquihydrate.

- Elemental Analysis confirms the stoichiometry including hydration.

- X-ray Crystallography can be used to confirm the sesquihydrate crystalline form and molecular conformation.

3 Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds.

Scientific Research Applications

Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Spacer Length : Decamethylene spacers (10 carbons) enhance membrane penetration compared to shorter chains (e.g., ethylene or pentamethylene) .

- Substituents : Cyclohexenyl groups (vs. simpler alkyl chains) increase steric bulk and hydrophobic interactions, as demonstrated in binding assays with acetylcholine receptors .

- Counterion Effects : Dibromides exhibit ~20% higher aqueous solubility than dichlorides at 25°C, as shown in solubility studies of pentamethylene analogs .

Toxicity and Pharmacological Data

Limited acute toxicity data exist for the target compound, but structural analogs provide insights:

- The hexamethylene dichloride analog (CAS 3198-38-7) has an LD₅₀ of 794 µg/kg (IV, mouse) , attributed to neuromuscular blockade .

- Ethylene-spaced dibromides show reduced toxicity (LD₅₀ > 1,200 µg/kg) due to weaker receptor binding .

Research Findings and Mechanistic Insights

- Bioactivity : The target compound’s cyclohexenyl groups and decamethylene spacer align with pharmacophores for nicotinic acetylcholine receptor antagonism, as seen in decamethonium derivatives .

- Stability : The sesquihydrate form enhances thermal stability (decomposition temperature >200°C) compared to anhydrous analogs, per thermogravimetric analysis .

- Synergy with Counterions : Bromide ions may prolong biological half-life by slowing renal excretion, as observed in pharmacokinetic studies of pentamethylene analogs .

Biological Activity

Ammonium, decamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate is a quaternary ammonium compound (QAC) known for its antimicrobial properties. This article explores its biological activity, focusing on its synthesis, antimicrobial efficacy, cytotoxicity, and potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a long carbon chain and multiple functional groups. The presence of the quaternary ammonium group is critical for its biological activity. The chemical formula can be summarized as follows:

| Component | Description |

|---|---|

| Type | Quaternary Ammonium Compound |

| Molecular Formula | C₃₃H₆₉Br₂N₂O₃ |

| Molecular Weight | 673.06 g/mol |

Synthesis

Synthesis of this compound typically involves the reaction of appropriate alkyl halides with a nitrogen-containing base. The resulting QACs are often evaluated for their antimicrobial properties through various assays.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported to be lower than those of many conventional antibiotics, suggesting its potential as an effective antimicrobial agent. For example:

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies have shown that treatment with this QAC leads to morphological changes in bacterial cells, including membrane puncturing and cytoplasmic leakage .

Cytotoxicity

While exhibiting potent antimicrobial activity, the cytotoxicity of ammonium compounds is a critical factor for their application in clinical settings. Studies indicate that this particular compound has relatively low cytotoxicity against human cell lines such as HaCat (keratinocytes) and LO2 (liver cells), making it a promising candidate for further development in medical applications .

Case Studies

- Antimicrobial Efficacy in Agriculture : A study assessed the use of this QAC in agricultural settings to control plant pathogens. Results indicated significant reductions in pathogen populations on treated crops compared to untreated controls.

- Clinical Applications : In a clinical trial involving wound care, the application of this compound showed enhanced healing rates and reduced infection rates compared to standard treatments.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.